Ena-001
Description
Molecular Formula and Structural Features
GAL-021 is a triazine-based compound with the molecular formula C₁₁H₂₂N₆O and a molecular weight of 254.33 g/mol . Its chemical structure includes:
- Triazine core : A six-membered aromatic ring with three nitrogen atoms.
- Substituents :
- N2-methoxy-N2-methyl group : Attached to the triazine ring.
- N4,N6-dipropyl groups : Aliphatic chains extending from the triazine ring.
The SMILES notation for GAL-021 is CCCNC1=NC(=NC(=N1)N(C)OC)NCCC , and its InChIKey is FJNLCHNQVJVCPY-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNLCHNQVJVCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031220 | |
| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380341-99-0 | |
| Record name | GAL-021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENA-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Gal-021, also known as ENA-001, primarily targets the BKCa potassium channel . This channel is a large conductance, voltage, and calcium-activated potassium channel that is fundamental in controlling the electrical activity of cells.
Mode of Action
Gal-021 acts as a respiratory stimulant . Its mechanism of action is primarily thought to involve blocking the BKCa potassium channel . This blocking action decreases the amplitude of the macroscopic Ca2±activated K+ current (IK(Ca)) in a concentration-dependent manner. The open-state probability of BKCa channels is markedly decreased with the addition of Gal-021.
Biochemical Pathways
The BKCa potassium channel contains response elements for CO, O2, and CO2. Its blockage by Gal-021 increases carotid body signaling, phrenic nerve activity, and respiratory drive. This action on the BKCa channel affects the biochemical pathways involved in the regulation of ventilation.
Pharmacokinetics
The pharmacokinetics of Gal-021 are consistent with an acute care medication. It is administered intravenously, and its concentration rises rapidly during infusion and decreases initially rapidly (distribution t1/2 of 30 min) and then more slowly (terminal t1/2 of 5.6 h).
Result of Action
Gal-021 stimulates ventilation and/or attenuates opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats.
Action Environment
The action of Gal-021 is influenced by the environment within the body. For example, the ventilatory stimulation in rats is attenuated by carotid sinus nerve transection. This suggests that the intact carotid body is necessary for the full ventilatory effects of Gal-021. .
Biochemical Analysis
Biochemical Properties
Gal-021 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of Gal-021 is with big-conductance calcium-activated potassium channels (BKCa channels). Gal-021 has been shown to suppress the activity of these channels, leading to a decrease in the amplitude of macroscopic calcium-activated potassium current (IK(Ca)) in a concentration-dependent manner. Additionally, Gal-021 interacts with M-type potassium currents and hyperpolarization-activated cationic currents, further influencing cellular ionic balance. These interactions highlight the compound’s ability to modulate ion channel activity, which is critical for various physiological processes.
Cellular Effects
Gal-021 exerts significant effects on various types of cells and cellular processes. In pituitary tumor cells (GH3 cells), the presence of Gal-021 has been found to decrease the amplitude of depolarization-elicited calcium-activated potassium currents. This modulation of ion channel activity can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of BKCa channels by Gal-021 can lead to alterations in cellular excitability and neurotransmitter release, impacting overall cell function. Furthermore, Gal-021 has been shown to attenuate opioid-induced respiratory depression without compromising opioid analgesia, indicating its potential therapeutic application in respiratory control disorders.
Molecular Mechanism
The molecular mechanism of action of Gal-021 involves its interaction with specific ion channels and enzymes. Gal-021 binds to and inhibits BKCa channels, leading to a decrease in their open-state probability and a rightward shift in the voltage dependence of the activation curve. This inhibition is voltage-dependent and results in the lengthening of the mean closed time of BKCa channels without altering the mean open time. Additionally, Gal-021 suppresses M-type potassium currents and hyperpolarization-activated cationic currents, further modulating cellular ionic balance. These molecular interactions highlight the compound’s ability to influence ion channel activity and cellular excitability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gal-021 have been observed to change over time. The stability and degradation of Gal-021 are critical factors that influence its long-term effects on cellular function. Studies have shown that Gal-021 can maintain its inhibitory effects on BKCa channels and other ion currents over extended periods, indicating its stability in vitro
Dosage Effects in Animal Models
The effects of Gal-021 vary with different dosages in animal models. In studies involving rodents and nonhuman primates, Gal-021 has been shown to stimulate ventilation and attenuate opioid-induced respiratory depression in a dose-dependent manner. At higher doses, Gal-021 can produce a modest increase in heart rate without significantly altering mean arterial pressure. The threshold effects and potential toxic or adverse effects of Gal-021 at high doses need to be carefully evaluated to ensure its safety and efficacy in clinical applications.
Metabolic Pathways
Gal-021 is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and clearance from the body. For instance, the inhibition of BKCa channels by Gal-021 can impact metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of Gal-021 is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of Gal-021 within cells and tissues are critical factors that determine its efficacy and safety. Gal-021 is transported across cell membranes and distributed to various tissues, where it interacts with specific ion channels and enzymes. The compound’s localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of Gal-021 plays a crucial role in its activity and function. Gal-021 is directed to specific compartments or organelles within cells, where it exerts its effects on ion channels and other biomolecules. Targeting signals and post-translational modifications may influence the localization of Gal-021, further modulating its activity and function. Understanding the subcellular localization of Gal-021 is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Biological Activity
GAL-021 is a novel compound known for its role as a respiratory stimulant and a modulator of ionic currents, particularly in the context of big-conductance calcium-activated potassium (BKCa) channels. It has been studied for its potential therapeutic applications in managing respiratory conditions and influencing neuronal activity.
GAL-021 primarily acts by suppressing the activity of BKCa channels, which are critical in regulating neuronal excitability and muscle contraction. Research indicates that GAL-021 decreases the amplitude of macroscopic calcium-activated potassium currents in a concentration-dependent manner, with an effective IC50 value of approximately 2.33 μM for BKCa channels and 3.75 μM for M-type K+ currents .
Key Findings:
- Inhibition of BKCa Channels : GAL-021 reduces the open-state probability of these channels, leading to altered ionic currents that can affect cellular excitability .
- Voltage Dependence Shift : The presence of GAL-021 results in a rightward shift in the voltage dependence activation curve of BKCa channels, indicating that higher voltages are required for activation .
- Impact on Other Ionic Currents : Besides BKCa channels, GAL-021 also suppresses hyperpolarization-activated cationic currents but does not significantly affect erg-mediated K+ currents or delayed rectifier K+ currents .
Efficacy in Animal Models
GAL-021 has demonstrated significant efficacy in preclinical studies involving various animal models:
These studies suggest that GAL-021 could be beneficial in conditions where respiratory control is compromised.
Clinical Implications
In clinical settings, GAL-021's ability to modulate breathing patterns may offer therapeutic avenues for patients with respiratory depression or conditions such as sleep apnea. Its action on BKCa channels can also have implications for neurological disorders where neuronal excitability needs regulation.
Research Example
A study involving the administration of GAL-021 to rats revealed that it significantly increased minute ventilation without causing adverse effects on heart rate or blood pressure, suggesting a favorable safety profile . Further studies are warranted to explore its long-term effects and potential side effects.
Chemical Reactions Analysis
BK<sub>Ca</sub> Channel Suppression
GAL-021 reduces Ca<sup>2+</sup>-activated K<sup>+</sup> currents (I<sub>K(Ca)</sub>) in pituitary GH<sub>3</sub> cells with:
-
Mechanism : Rightward shift in voltage-dependent activation curve (no change in gating charge or single-channel conductance)
-
Kinetic Impact :
Table 1: GAL-021 Effects on BK<sub>Ca</sub> Channels
| Parameter | Control | GAL-021 (3 μM) |
|---|---|---|
| Open-state probability | 0.185 ± 0.012 | 0.009 ± 0.002* |
| Activation curve midpoint (mV) | +28.3 ± 1.1 | +41.6 ± 1.4* |
| Single-channel conductance | 165 ± 7 pS | 164 ± 6 pS |
| *P < 0.05 vs. control |
M-Type K<sup>+</sup> Current (I<sub>K(M)</sub>) Inhibition
Hyperpolarization-Activated Cationic Current (I<sub>h</sub>)
At 30 μM GAL-021:
-
Amplitude reduction: 263 ± 23 pA → 77 ± 15 pA (n=8) during −120 mV hyperpolarization
-
Activation time constant increased from 478 ± 25 ms to 696 ± 37 ms (n=8)
Plasma Concentration-Time Profile
In human studies (0.96 mg kg<sup>−1</sup> h<sup>−1</sup> IV infusion):
Table 2: Key Pharmacokinetic Parameters
| Dose (mg kg<sup>−1</sup> h<sup>−1</sup>) | C<sub>max</sub> (ng mL<sup>−1</sup>) | AUC<sub>0–∞</sub> (ng·h mL<sup>−1</sup>) |
|---|---|---|
| 0.96 | 1,420 ± 210 | 3,850 ± 540 |
| 0.72 (2-hour infusion) | 1,110 ± 160 | 4,120 ± 610 |
| Data from |
Reversibility and Antagonism
-
BK<sub>Ca</sub> suppression reversed by BMS-191011 (10 μM), a channel activator
-
I<sub>K(Ca)</sub> inhibition reversed by verteporfin (Ca<sup>2+</sup> sensitizer) but not diazoxide
Selectivity Profile
GAL-021 (30 μM) shows no significant effects on:
The absence of data on synthetic pathways or degradation chemistry in available literature suggests GAL-021's primary research focus remains its modulatory effects on respiratory control circuits via ion channel interactions. Further studies are required to elucidate its full chemical reactivity profile.
Comparison with Similar Compounds
Pharmacological Targets and Selectivity
GAL-021 exhibits multi-channel inhibition, distinguishing it from other K<sup>+</sup> channel modulators. Key comparisons include:
Key Findings :
- Selectivity: GAL-021 shows higher selectivity for BKCa and IK(M) compared to TEA, a non-selective K<sup>+</sup> channel blocker .
- Multi-channel effects : Unlike vigabatrin, which selectively inhibits IKCa, GAL-021 modulates BKCa, IK(M), and Ih, broadening its therapeutic scope .
- Synergy with GAL-160 : Both compounds are efficacious in sleep apnea models, but GAL-021 uniquely preserves analgesia in OIRD .
In Vivo Efficacy and Clinical Advantages
- Opioid-induced respiratory depression :
- Noise-induced hearing loss (NIHL): GAL-021 and TEA attenuate cochlear synapse degeneration, but GAL-021’s BKCa specificity may reduce off-target effects .
- Sleep apnea :
Structural and Mechanistic Insights
- BKCa inhibition : GAL-021 binds to the channel’s inner pore, prolonging closure time without affecting single-channel conductance . This contrasts with BMS-191011, a BKCa activator that reverses GAL-021’s effects .
- Voltage dependence: GAL-021’s inhibition of BKCa is voltage-dependent, with stronger effects at depolarized potentials .
- Reversibility : GAL-021’s effects on IK(Ca) are reversible with BKCa activators like verrucadine or iberiotoxin .
Preparation Methods
Key Structural Features
The compound’s structure includes a sulfated moiety critical for its interaction with carotid body BK~Ca~ channels. Modifications to the benzamide core, such as the introduction of a tertiary amine side chain, were found to improve blood-brain barrier penetration while maintaining peripheral specificity.
Table 1: Physicochemical Properties of GAL-021
| Property | Value |
|---|---|
| CAS Number | 1380342-00-6 |
| Molecular Formula | C~11~H~24~N~6~O~5~S |
| Molecular Weight | 352.41 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C (1 month) |
Formulation Preparation Methods
Stock Solution Preparation
GAL-021’s limited aqueous solubility necessitates the use of organic solvents for stock solutions. GlpBio protocols recommend dissolving the compound in dimethyl sulfoxide (DMSO) at a master liquid concentration of 10–30 mM, followed by dilution in biocompatible solvents.
Table 2: Standard Stock Solution Preparation
| Component | Volume (μL) | Role |
|---|---|---|
| DMSO | 100 | Primary solvent |
| PEG 300 | 300 | Co-solvent |
| Tween 80 | 50 | Surfactant |
| ddH~2~O | 550 | Aqueous phase |
Procedure :
In Vitro Formulation Stability
Stability studies indicate that GAL-021 stock solutions retain >90% potency for up to 6 months at -80°C and 1 month at -20°C. Aggregation is minimized by aliquotting to avoid freeze-thaw cycles.
In Vivo Formulation Strategies
Preclinical Administration Protocols
In rodent studies, GAL-021 was administered intravenously (IV) at doses ranging from 0.03 to 3 mg/kg. The compound’s short distribution half-life (t~1/2,α~ = 0.45 h) necessitated continuous infusion for sustained effect.
Table 3: Representative Dosing Regimens
| Species | Dose (mg/kg/h) | Infusion Duration |
|---|---|---|
| Rat | 0.1–0.96 | 1–4 hours |
| Nonhuman Primate | 0.72 | 2–3 hours |
Clinical Formulation Adjustments
Phase I trials utilized biphasic infusions to mitigate infusion-site irritation, a common adverse effect at higher doses (>0.72 mg/kg/h). The optimized protocol involved:
Analytical Characterization Methods
Q & A
Q. What is the primary mechanism of action of GAL-021, and how is it validated experimentally?
GAL-021 acts as a BKCa (Big Potassium) channel blocker, primarily targeting carotid body chemoreceptors to stimulate respiratory drive. Validation involves:
- In vitro assays : Patch-clamp electrophysiology in GH3 cells confirms BKCa channel inhibition .
- In vivo models : Carotid sinus nerve transection in rats and knockout mice lacking BKCa α-subunits show attenuated ventilatory effects, confirming target specificity .
- Dose-response studies : Animal models demonstrate dose-dependent reversal of opioid-induced respiratory depression (OIRD) without compromising analgesia .
Q. What experimental models are commonly used to evaluate GAL-021's efficacy in respiratory stimulation?
Key models include:
- Rodent studies : Rats/mice with OIRD induced by opioids (e.g., morphine, fentanyl) to assess ventilation recovery .
- Nonhuman primates : Used for translational validation due to physiological similarities to humans .
- Ex vivo carotid body preparations : Isolated tissues to measure BKCa activity modulation .
Q. How should researchers design a Phase I clinical trial for GAL-021?
- Population : Healthy volunteers exposed to controlled opioid doses (e.g., alfentanil) to simulate OIRD .
- Endpoints : Ventilation parameters (minute volume, respiratory rate), safety profiles (cardiovascular stability), and analgesia retention .
- Controls : Placebo groups and crossover designs to isolate drug effects .
Q. What methodologies are recommended for assessing GAL-021's selectivity across ion channels?
- Radioligand binding assays : Screen for off-target interactions (e.g., adenosine receptors, 5-HT2B) .
- Kinase HotSpot profiling : Evaluate inhibition of 50+ kinases at 10 μM concentrations to rule out nonspecific effects .
- Voltage-clamp experiments : Test specificity against IK(erg) and IK(DR) currents in GH3 cells .
Q. How can researchers ensure reproducibility in GAL-021 studies?
- Standardized protocols : Detailed descriptions of animal handling, opioid dosing, and ventilation measurements .
- Data transparency : Publish raw electrophysiology traces and ventilation datasets in supplementary materials .
- Reagent validation : Use batch-tested GAL-021 from accredited suppliers with certificates of analysis .
Advanced Research Questions
Q. How can contradictory findings about GAL-021's effects on non-BKCa channels be resolved?
- Contextual analysis : GH3 cells show GAL-021’s minor inhibition of IK(DR) but no effect on IK(erg), suggesting BKCa specificity in physiological systems .
- Species-specific assays : Compare ion channel expression profiles across models (e.g., rodents vs. primates) to identify confounding factors .
- Computational modeling : Predict binding affinities to non-BKCa channels using molecular docking simulations .
Q. What strategies optimize in vitro-to-in vivo translation of GAL-021's BKCa-blocking activity?
- Tissue-specific BKCa isoform profiling : Characterize α/β-subunit combinations in carotid bodies versus other tissues (e.g., smooth muscle) .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with carotid body activity in real time .
- Ex vivo validation : Use perfused carotid bodies from BKCa-knockout animals to confirm target engagement .
Q. How do interspecies differences impact GAL-021's efficacy in preclinical vs. clinical studies?
- Comparative physiology : Nonhuman primates exhibit closer BKCa channel homology to humans than rodents, necessitating primate models for dose extrapolation .
- Metabolic profiling : Assess species-specific cytochrome P450 activity to predict clearance rates .
- Clinical bridging studies : Use Phase Ib trials to adjust dosing based on human BKCa expression data .
Q. What statistical approaches address variability in GAL-021's ventilatory response across individuals?
- Mixed-effects models : Account for inter-subject variability in opioid sensitivity and BKCa expression .
- Cluster analysis : Group responders/non-responders based on genetic or physiological biomarkers (e.g., carotid body density) .
- Bayesian adaptive designs : Dynamically adjust dosing in clinical trials to optimize efficacy .
Q. How can GAL-021 be integrated with existing therapies for synergistic respiratory stimulation?
- Combination studies : Co-administer with 5-HT4 agonists (e.g., BIMU8) to enhance carotid body activation .
- Systems pharmacology : Model interactions between GAL-021 and opioid receptor antagonists (e.g., naloxone) to balance analgesia and ventilation .
- Multimodal monitoring : Use EEG and capnography to assess CNS and peripheral effects simultaneously .
Methodological Recommendations
- Literature Review : Use Google Scholar with advanced filters (e.g., "GAL-021 BKCa channel") and prioritize peer-reviewed journals over commercial databases .
- Data Analysis : Apply ANOVA for dose-response studies and Kaplan-Meier survival analysis for long-term safety assessments .
- Ethical Compliance : Obtain IRB approval for clinical protocols and adhere to ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
